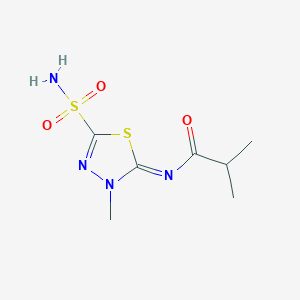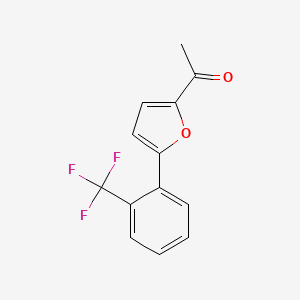
1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a heterocyclic compound with a furan ring . The CAS number for this compound is 1157857-87-8 .
Molecular Structure Analysis
The molecular formula of “1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone” is C13H9F3O2 . The molecular weight is 254.21 g/mol . Unfortunately, the specific 3D structure and InChI Key are not provided in the search results .Physical And Chemical Properties Analysis
The boiling point of “1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone” is not specified in the search results . More detailed physical and chemical properties would require additional research.Scientific Research Applications
Medicinal Chemistry and Drug Development
TFM-furan derivatives have attracted attention in medicinal chemistry due to their unique fluorine-containing functional group. Researchers have explored their potential as drug candidates for various diseases and disorders . These investigations include:
Antiviral Activity
Recent research has highlighted the antiviral potential of TFM-furan compounds. For instance, isatin-based imidazole derivatives containing the TFM group exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
Antibacterial Properties
TFM-furan derivatives have been evaluated for their antibacterial activity. Researchers have designed and synthesized novel compounds, exploring their effectiveness against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Urease Inhibition
Studies have investigated TFM-furan derivatives as potential urease inhibitors. Promising results were obtained, suggesting their utility in managing conditions related to urease activity .
Safety and Hazards
properties
IUPAC Name |
1-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-8(17)11-6-7-12(18-11)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYOASMTISUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

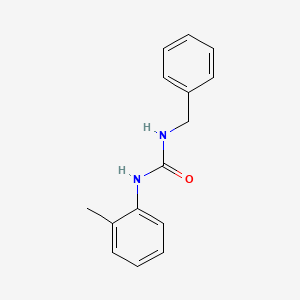
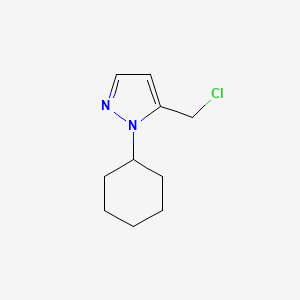
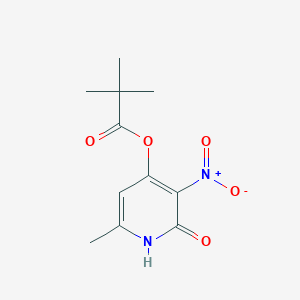
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)
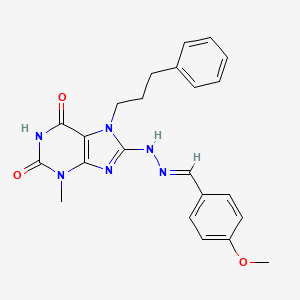
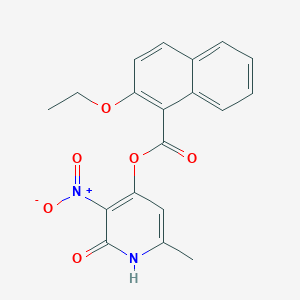
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)
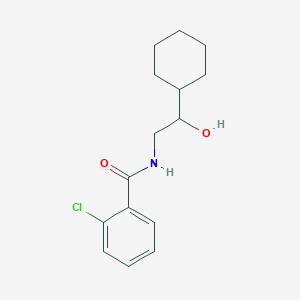
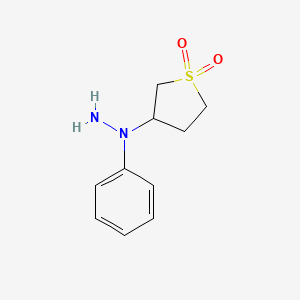
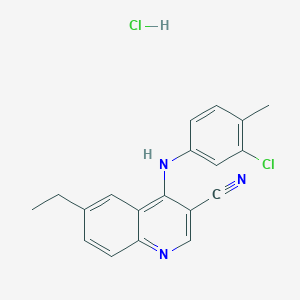
![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)
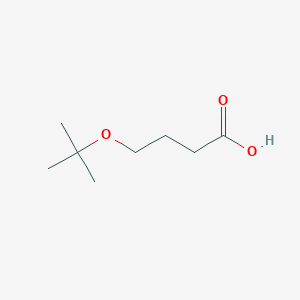
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)
